molecular formula C10H11N5O2 B3858043 N-nitro-2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide

N-nitro-2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide

Cat. No.: B3858043
M. Wt: 233.23 g/mol
InChI Key: CNFDGIYCPXYRQX-HCFISPQYSA-N
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Description

“N-nitro-2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide” is a complex organic compound. It contains functional groups such as nitro, phenyl, propenylidene, hydrazine, and carboximidamide. These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the phenyl group could be introduced through a Friedel-Crafts alkylation, while the nitro group could be added through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The hydrazine group could potentially undergo oxidation or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive, while hydrazines are generally toxic .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-10(14-15(16)17)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDGIYCPXYRQX-HCFISPQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-nitro-2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide
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N-nitro-2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide

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